1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine is a glycerophospholipid, specifically a type of phosphatidylcholine. It is characterized by the presence of a hexadecyl group at the sn-1 position and an arachidonoyl group at the sn-2 position of the glycerol backbone. This compound is significant in various biological processes, including acting as a precursor for platelet-activating factor (PAF), which plays a crucial role in inflammation and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine typically involves the acylation of lyso-PAF C-16. This process is catalyzed by a CoA-independent transacylase enzyme. The reaction conditions often include the use of organic solvents such as ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, often exceeding 95%. The product is then purified using techniques such as chromatography to remove any impurities and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arachidonoyl group, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, although this is less common.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this compound.
Substitution: Various nucleophiles can be used to substitute the phosphorylcholine group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the arachidonoyl group and substituted phosphatidylcholine derivatives. These products can have different biological activities and applications .
Scientific Research Applications
1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and other chemical reactions involving phospholipids.
Biology: The compound is significant in studying cell membrane dynamics and signaling pathways involving phospholipids.
Medicine: It is used in research related to inflammation, cardiovascular diseases, and other conditions where PAF plays a role.
Mechanism of Action
The mechanism of action of 1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine involves its role as a precursor for PAF. PAF is a potent signaling molecule that binds to specific receptors on cell surfaces, triggering various intracellular pathways. These pathways can lead to inflammation, platelet aggregation, and other cellular responses. The molecular targets include PAF receptors and associated signaling proteins .
Comparison with Similar Compounds
Similar Compounds
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphorylcholine:
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine: This compound has a stearoyl group at the sn-1 position instead of a hexadecyl group.
Uniqueness
1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine is unique due to its specific structure, which allows it to act as a precursor for PAF. This structural specificity is crucial for its biological activity and its role in various signaling pathways .
Properties
IUPAC Name |
2-[(3-hexadecoxy-2-icosa-5,8,11,14-tetraenoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUSFCFZBREELS-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H83NO7P+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.